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Compound of Interest

Compound Name: 2-lodopyridin-3-ol

Cat. No.: B189409

Introduction

2-lodopyridin-3-ol is a valuable heterocyclic building block in organic synthesis, prized for its
versatile reactivity. Its structure, featuring a pyridine ring substituted with both an iodine atom
and a hydroxyl group, allows for a range of chemical transformations. The iodine at the 2-
position serves as a reactive site for various cross-coupling reactions, enabling the formation of
carbon-carbon and carbon-heteroatom bonds. The hydroxyl group at the 3-position can be
engaged in etherification or esterification reactions, or it can influence the electronic properties
of the pyridine ring. This unique combination of functional groups makes 2-iodopyridin-3-ol a
key intermediate in the synthesis of a wide array of complex molecules, including
pharmaceuticals, agrochemicals, and functional materials.[1] The inherent antimicrobial and
antifungal properties of this compound also make it a lead for drug discovery efforts.[1]

Application Notes

2-lodopyridin-3-ol is a versatile reagent for the synthesis of substituted pyridines and fused
heterocyclic systems. The reactivity of the C-1 bond allows for the introduction of various
substituents at the 2-position of the pyridine ring through well-established palladium-catalyzed
cross-coupling reactions. The adjacent hydroxyl group can modulate the reactivity of the C-I
bond and can be used for further functionalization.

Key Applications:

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b189409?utm_src=pdf-interest
https://www.benchchem.com/product/b189409?utm_src=pdf-body
https://www.benchchem.com/product/b189409?utm_src=pdf-body
https://www.researchgate.net/figure/Suzuki-Miyaura-reaction-of-iodopyridines-2-and-3-with-phenylboronic-acid-6_fig6_337396196
https://www.researchgate.net/figure/Suzuki-Miyaura-reaction-of-iodopyridines-2-and-3-with-phenylboronic-acid-6_fig6_337396196
https://www.benchchem.com/product/b189409?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond
between 2-iodopyridin-3-ol and a boronic acid or ester. This is a powerful method for the
synthesis of 2-aryl- or 2-vinyl-pyridin-3-ols, which are common scaffolds in medicinal
chemistry.

e Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of 2-iodopyridin-3-
ol with terminal alkynes to produce 2-alkynyl-pyridin-3-ols. These products can serve as
precursors for more complex heterocyclic systems.

e Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of a
carbon-nitrogen bond between 2-iodopyridin-3-ol and a primary or secondary amine. This
is a direct route to 2-amino-pyridin-3-ol derivatives, which are important intermediates in drug
discovery.

e Mitsunobu Reaction: The hydroxyl group of 2-iodopyridin-3-ol can be utilized in Mitsunobu
reactions to form ethers, esters, and other functional groups via an SN2 displacement. This
reaction proceeds with inversion of stereochemistry if the alcohol is chiral.

o Synthesis of Fused Heterocycles: 2-lodopyridin-3-ol is a key starting material for the
synthesis of furo[3,2-b]pyridine derivatives. These fused heterocyclic systems are of interest
due to their potential biological activities.

Experimental Protocols

The following protocols are representative methods for the application of 2-iodopyridin-3-ol in
various cross-coupling and substitution reactions.

Protocol 1: Suzuki-Miyaura Coupling of 2-lodopyridin-3-
ol with Phenylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura
coupling of 2-iodopyridin-3-ol with phenylboronic acid to synthesize 2-phenylpyridin-3-ol.

Materials:

e 2-lodopyridin-3-ol
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e Phenylboronic acid

o Palladium(ll) acetate (Pd(OAC)2)

o 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

e Potassium carbonate (K2CO3)

e 1.4-Dioxane (anhydrous)

o Water (degassed)

» Nitrogen or Argon gas

o Standard laboratory glassware and magnetic stirrer

Procedure:

e To an oven-dried round-bottom flask, add 2-iodopyridin-3-ol (1.0 mmol, 1.0 equiv),
phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

o Add palladium(ll) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

o Evacuate and backfill the flask with nitrogen or argon three times.

e Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

» Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction
progress by TLC or LC-MS.

e Upon completion, cool the reaction mixture to room temperature.

e Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

o Separate the organic layer, and extract the agueous layer with ethyl acetate (2 x 15 mL).

o Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate,
filter, and concentrate under reduced pressure.
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» Purify the crude product by column chromatography on silica gel to afford 2-phenylpyridin-3-
ol.

Protocol 2: Sonogashira Coupling of 2-lodopyridin-3-ol
with Phenylacetylene

This protocol outlines a general method for the Sonogashira coupling of 2-iodopyridin-3-ol
with phenylacetylene to yield 2-(phenylethynyl)pyridin-3-ol.

Materials:

e 2-lodopyridin-3-ol

e Phenylacetylene

 Bis(triphenylphosphine)palladium(ll) dichloride (PdCIl2(PPhs)z2)
o Copper(l) iodide (Cul)

o Triethylamine (EtsN)

e N,N-Dimethylformamide (DMF, anhydrous)

» Nitrogen or Argon gas

Standard laboratory glassware and magnetic stirrer
Procedure:

» To a flame-dried Schlenk flask, add 2-iodopyridin-3-ol (1.0 mmol, 1.0 equiv),
bis(triphenylphosphine)palladium(ll) dichloride (0.03 mmol, 3 mol%), and copper(l) iodide
(0.06 mmol, 6 mol%).

o Evacuate and backfill the flask with nitrogen or argon three times.
e Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.

e Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.
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e Heat the reaction mixture to 60 °C and stir for 4-8 hours, monitoring the reaction progress by
TLC.

» After completion, cool the reaction mixture to room temperature.
e Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

o Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium
sulfate, filter, and concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel to obtain 2-
(phenylethynyl)pyridin-3-ol.

Protocol 3: Buchwald-Hartwig Amination of 2-
lodopyridin-3-ol with Aniline

This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-
iodopyridin-3-ol with aniline to synthesize 2-(phenylamino)pyridin-3-ol.

Materials:

e 2-lodopyridin-3-ol

e Aniline

o Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s)
e Xantphos

e Sodium tert-butoxide (NaOtBu)

¢ Toluene (anhydrous)

» Nitrogen or Argon gas

o Standard laboratory glassware and magnetic stirrer

Procedure:
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» In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv)
to a dry Schlenk tube.

o Add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%) and Xantphos (0.03
mmol, 3 mol%).

e Add 2-iodopyridin-3-ol (1.0 mmol, 1.0 equiv).

o Seal the tube, remove from the glovebox, and add anhydrous toluene (5 mL) followed by
aniline (1.2 mmol, 1.2 equiv) via syringe.

e Heat the reaction mixture to 110 °C and stir for 12-24 hours.
o Monitor the reaction progress by TLC or LC-MS.

o Once complete, cool the reaction to room temperature and quench with a saturated aqueous
solution of ammonium chloride.

o Extract the mixture with ethyl acetate (3 x 15 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel to yield 2-
(phenylamino)pyridin-3-ol.

Protocol 4: Mitsunobu Reaction of 2-lodopyridin-3-ol
with Phenol

This protocol describes a general method for the etherification of 2-iodopyridin-3-ol with
phenol using Mitsunobu conditions to produce 2-iodo-3-phenoxypyridine.

Materials:
e 2-lodopyridin-3-ol

e Phenol
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e Triphenylphosphine (PPhs)

o Diisopropyl azodicarboxylate (DIAD)

o Tetrahydrofuran (THF, anhydrous)

» Nitrogen or Argon gas

o Standard laboratory glassware and magnetic stirrer
Procedure:

e To a flame-dried round-bottom flask under an inert atmosphere, add 2-iodopyridin-3-ol (1.0
mmol, 1.0 equiv), phenol (1.2 mmol, 1.2 equiv), and triphenylphosphine (1.5 mmol, 1.5
equiv).

e Add anhydrous THF (10 mL) and stir the mixture at O °C.

o Slowly add diisopropyl azodicarboxylate (1.5 mmol, 1.5 equiv) dropwise to the cooled
solution.

 Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
e Monitor the reaction by TLC.
o Upon completion, concentrate the reaction mixture under reduced pressure.

o Purify the residue directly by column chromatography on silica gel to afford 2-iodo-3-
phenoxypyridine.

Data Presentation

Table 1: Representative Yields for Cross-Coupling Reactions of 2-lodopyridin-3-ol
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Reaction Type Coupling Partner Product Typical Yield (%)
Suzuki-Miyaura Phenylboronic acid 2-Phenylpyridin-3-ol 70-90
2-
Sonogashira Phenylacetylene (Phenylethynyl)pyridin ~ 65-85
-3-ol
2-
Buchwald-Hartwig Aniline (Phenylamino)pyridin-  60-80
3-ol

Note: Yields are representative and can vary depending on the specific substrates and reaction

conditions used.
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Caption: Synthetic pathways from 2-iodopyridin-3-ol.
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Caption: General workflow for cross-coupling reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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